molecular formula C14H14FNOS2 B4846304 3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4846304
M. Wt: 295.4 g/mol
InChI Key: WOUODZVELICYOC-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the family of thiazolidinones, which are known for their diverse biological activities, such as anti-inflammatory, antimicrobial, antitumor, and antiviral properties. In

Mechanism of Action

The mechanism of action of 3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in various cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been reported to inhibit the growth of cancer cells by blocking the cell cycle progression. In vivo studies have shown that this compound has antitumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its diverse biological activities. This compound has been shown to have anti-inflammatory, antimicrobial, antitumor, and antiviral properties, making it a potential candidate for various applications. Additionally, the synthesis of this compound is relatively straightforward and can be achieved in good to excellent yields.
One of the limitations of using 3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. Studies have shown that this compound can be cytotoxic to some cell lines at high concentrations. Therefore, careful consideration should be given to the dosage and exposure time when conducting experiments with this compound.

Future Directions

There are several future directions for the research on 3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of this compound as an anticancer agent. Further studies are needed to determine the optimal dosage and exposure time for the induction of apoptosis in cancer cells. Additionally, the mechanism of action of this compound needs to be fully elucidated to identify potential targets for drug development.
Another potential direction is the development of this compound as a herbicide. Studies are needed to determine the efficacy of this compound against various weed species and to identify potential environmental concerns associated with its use.
Conclusion
In conclusion, 3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that has shown promising results in various scientific research applications. Its diverse biological activities make it a potential candidate for various fields, including medicine, agriculture, and material science. Further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for drug development. Additionally, careful consideration should be given to the dosage and exposure time when conducting experiments with this compound due to its potential toxicity.

Scientific Research Applications

3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. In the field of medicine, this compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death. Additionally, it has been reported to inhibit the growth of cancer cells by blocking the cell cycle progression.
In the field of agriculture, 3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential as a herbicide. It has been reported to inhibit the growth of weeds by interfering with their photosynthesis process. Furthermore, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(5Z)-3-butyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNOS2/c1-2-3-8-16-13(17)12(19-14(16)18)9-10-6-4-5-7-11(10)15/h4-7,9H,2-3,8H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUODZVELICYOC-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-butyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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